molecular formula C15H15N3O3S2 B11572070 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11572070
M. Wt: 349.4 g/mol
InChI Key: FNEONKHSFQYACQ-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isochromene moiety, and an ethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The ethylsulfanyl group is introduced via nucleophilic substitution reactions. The isochromene moiety is then synthesized separately and coupled with the thiadiazole derivative through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the isochromene moiety can be reduced to form alcohols.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit the function of essential enzymes in bacteria. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other compounds that contain similar functional groups:

    Thiadiazole Derivatives: Compounds like 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine share the thiadiazole ring and may have similar chemical reactivity.

    Isochromene Derivatives: Compounds like 7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid share the isochromene moiety and may have similar physical properties.

    Ethylsulfanyl Substituted Compounds: Compounds like N-(5-ethylsulfanyl-thiophen-2-yl)-acetamide share the ethylsulfanyl group and may have similar biological activities.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique properties and applications not found in other compounds.

Properties

Molecular Formula

C15H15N3O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C15H15N3O3S2/c1-3-22-15-18-17-14(23-15)16-12(19)11-7-9-5-4-8(2)6-10(9)13(20)21-11/h4-6,11H,3,7H2,1-2H3,(H,16,17,19)

InChI Key

FNEONKHSFQYACQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CC3=C(C=C(C=C3)C)C(=O)O2

Origin of Product

United States

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